CID 10041243
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Overview
Description
The compound with the PubChem CID 10041243 is known as Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Amide Formation: It is used to convert amines into amides. This reaction is promoted by Carbonyldiimidazole and is often used in peptide synthesis.
Carbamate Formation: It can convert alcohols into esters and amines into carbamates.
Hydrolysis: Carbonyldiimidazole hydrolyzes readily to give back imidazole and carbon dioxide.
Scientific Research Applications
Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is used in organic synthesis for the formation of amides, esters, and carbamates.
Biology: It is employed in peptide synthesis, which is crucial for studying proteins and enzymes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. This activation is crucial for the formation of amides, esters, and carbamates .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). Carbonyldiimidazole is unique in that it avoids the use of thionyl chloride, which can cause side reactions. Additionally, it is more easily handled and less hazardous compared to phosgene .
List of Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- Phosgene
- Imidazole
Properties
Molecular Formula |
C19H24Si2 |
---|---|
Molecular Weight |
308.6 g/mol |
InChI |
InChI=1S/C19H24Si2/c1(2-10-16-20-18-12-6-4-7-13-18)3-11-17-21-19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2 |
InChI Key |
DKERPLGNWHJEDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]CCCCCCC[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
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